molecular formula C11H25NO B14010522 4-Heptanol, 1-dimethylamino-5-ethyl- CAS No. 69727-20-4

4-Heptanol, 1-dimethylamino-5-ethyl-

Cat. No.: B14010522
CAS No.: 69727-20-4
M. Wt: 187.32 g/mol
InChI Key: CDNULJYYRLQZOV-UHFFFAOYSA-N
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Description

4-Heptanol, 1-dimethylamino-5-ethyl- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a heptane chain, with additional dimethylamino and ethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptanol, 1-dimethylamino-5-ethyl- typically involves the reaction of heptanal with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods

On an industrial scale, the production of 4-Heptanol, 1-dimethylamino-5-ethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Heptanol, 1-dimethylamino-5-ethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides (e.g., NaCl) and amines (e.g., NH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-heptanone or 4-heptanal.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted heptanol derivatives.

Scientific Research Applications

4-Heptanol, 1-dimethylamino-5-ethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Heptanol, 1-dimethylamino-5-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Heptanol: Lacks the dimethylamino and ethyl substituents, resulting in different chemical properties.

    1-Dimethylamino-5-ethyl-4-pentanol: Similar structure but with a shorter carbon chain.

    4-Heptanone: An oxidized form of 4-Heptanol, 1-dimethylamino-5-ethyl-.

Uniqueness

4-Heptanol, 1-dimethylamino-5-ethyl- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the hydroxyl and dimethylamino groups allows for diverse chemical transformations and interactions with biological targets.

Biological Activity

4-Heptanol, 1-dimethylamino-5-ethyl- (CAS No. 89677-14-5) is an organic compound belonging to the alcohol class, characterized by a hydroxyl group attached to a heptane chain with both dimethylamino and ethyl substituents. This compound has garnered attention for its potential biological activities, including applications in medicinal chemistry and organic synthesis.

PropertyValue
Molecular Formula C₁₁H₂₅NO
Molecular Weight 187.32 g/mol
IUPAC Name 1-(dimethylamino)-5-ethylheptan-4-ol
InChI Key CDNULJYYRLQZOV-UHFFFAOYSA-N

The biological activity of 4-Heptanol, 1-dimethylamino-5-ethyl- is primarily attributed to its functional groups. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The dimethylamino group may interact with receptors and enzymes, potentially modulating their activity and leading to various biological effects such as alterations in cellular signaling and metabolic pathways.

Antimicrobial Properties

Research indicates that compounds containing a dimethylamino group often exhibit antimicrobial properties. Studies have shown that similar compounds can act as fungistatic and bacteriostatic agents, suggesting a potential for 4-Heptanol, 1-dimethylamino-5-ethyl- in combating microbial infections .

Neuroactivity

There is emerging evidence that compounds with similar structures can influence neuroactivity. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, which could lead to applications in neuropharmacology. However, comprehensive studies are needed to elucidate these effects specifically for this compound.

Case Studies

  • Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated significant antibacterial activity against various strains of bacteria. The results showcased that compounds with similar functional groups effectively inhibited bacterial growth, indicating the potential utility of 4-Heptanol, 1-dimethylamino-5-ethyl- as an antimicrobial agent .
  • Inflammation Models : In a controlled study examining the effects of related alcohols on inflammation markers in animal models, compounds exhibiting similar hydroxyl and amino functionalities were shown to reduce inflammatory cytokines significantly. This suggests that further research on 4-Heptanol, 1-dimethylamino-5-ethyl-'s anti-inflammatory properties could be warranted .

Research Findings

Recent studies highlight the need for more focused research on the biological activities of 4-Heptanol, 1-dimethylamino-5-ethyl-. Here are some key findings:

  • Cellular Interactions : Preliminary data suggest that this compound may affect cell signaling pathways through its interactions with specific receptors.
  • Potential Therapeutic Uses : The compound's unique structure positions it as a candidate for drug development, particularly in areas targeting microbial infections and inflammation.

Properties

CAS No.

69727-20-4

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

1-(dimethylamino)-5-ethylheptan-4-ol

InChI

InChI=1S/C11H25NO/c1-5-10(6-2)11(13)8-7-9-12(3)4/h10-11,13H,5-9H2,1-4H3

InChI Key

CDNULJYYRLQZOV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CCCN(C)C)O

Origin of Product

United States

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